molecular formula C9H11N5O B7142629 2-Methoxy-3-[(5-methyltetrazol-1-yl)methyl]pyridine

2-Methoxy-3-[(5-methyltetrazol-1-yl)methyl]pyridine

Cat. No.: B7142629
M. Wt: 205.22 g/mol
InChI Key: CTHOTIXXVFBYER-UHFFFAOYSA-N
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Description

2-Methoxy-3-[(5-methyltetrazol-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a tetrazole moiety

Properties

IUPAC Name

2-methoxy-3-[(5-methyltetrazol-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-7-11-12-13-14(7)6-8-4-3-5-10-9(8)15-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHOTIXXVFBYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC2=C(N=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-[(5-methyltetrazol-1-yl)methyl]pyridine typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method is the [2+3] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction often requires the in situ generation of hydrazoic acid, which can be hazardous and requires careful handling. The methoxy group can be introduced via nucleophilic substitution reactions on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of catalysts such as zinc chloride (ZnCl2) to facilitate the cycloaddition reaction . Additionally, continuous flow reactors might be employed to improve safety and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-[(5-methyltetrazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical, which can further react to form different products.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles, and the tetrazole ring can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids, while reduction of the tetrazole ring can yield amine derivatives.

Scientific Research Applications

2-Methoxy-3-[(5-methyltetrazol-1-yl)methyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-[(5-methyltetrazol-1-yl)methyl]pyridine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives and pyridine-based molecules. Examples include:

  • 2-Methoxy-3-[(5-phenyltetrazol-1-yl)methyl]pyridine
  • 2-Methoxy-3-[(5-ethyltetrazol-1-yl)methyl]pyridine

Uniqueness

What sets 2-Methoxy-3-[(5-methyltetrazol-1-yl)methyl]pyridine apart is its specific substitution pattern, which can impart unique chemical and biological properties. The presence of the methoxy group and the tetrazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

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